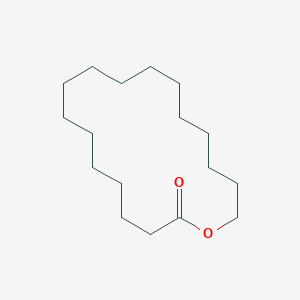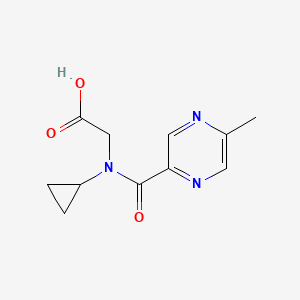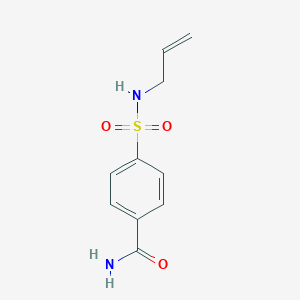![molecular formula C14H18O B14887687 (2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
(2-Phenylspiro[3.3]heptan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylspiro[3.3]heptan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a phenyl group and a methanol group attached to the second carbon atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylspiro[3.3]heptan-2-yl)methanol typically involves the formation of the spirocyclic core followed by the introduction of the phenyl and methanol groups. One common synthetic route involves the cyclization of a suitable precursor, such as a 1,6-diene, under acidic conditions to form the spirocyclic core. The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, and the methanol group can be added through a reduction of a corresponding ketone or aldehyde intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Phenylspiro[3.3]heptan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Phenylspiro[3.3]heptan-2-yl)aldehyde or (2-Phenylspiro[3.3]heptan-2-yl)carboxylic acid.
Reduction: Formation of (2-Cyclohexylspiro[3.3]heptan-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Phenylspiro[3.3]heptan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Phenylspiro[3.3]heptan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The phenyl group can interact with hydrophobic pockets in proteins, while the methanol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Cyclohexylspiro[3.3]heptan-2-yl)methanol: Similar structure but with a cyclohexyl group instead of a phenyl group.
(2-Methylspiro[3.3]heptan-2-yl)methanol: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
(2-Phenylspiro[3.3]heptan-2-yl)methanol is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s hydrophobicity and ability to interact with aromatic residues in proteins, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H18O |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
(2-phenylspiro[3.3]heptan-2-yl)methanol |
InChI |
InChI=1S/C14H18O/c15-11-14(12-5-2-1-3-6-12)9-13(10-14)7-4-8-13/h1-3,5-6,15H,4,7-11H2 |
Clé InChI |
PPEGROMRGBENKV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CC(C2)(CO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
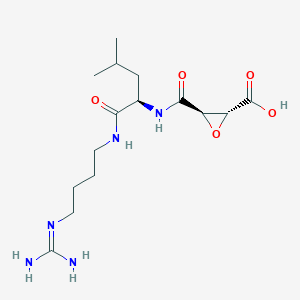






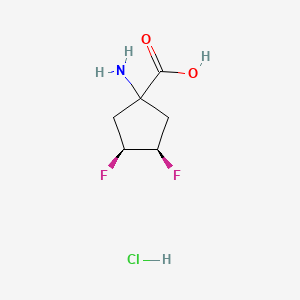
![tert-Butyl 6-cyclopropyl-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B14887689.png)
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
